3,9-Diazaspiro[5.5]undecan-2-one, 3-ethyl-, hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 222.75 g/mol. It is classified as a spirocyclic compound, which is characterized by having two or more rings that share a common atom. The compound is known for its potential applications in medicinal chemistry and pharmacology, particularly in the development of therapeutic agents.
The compound is cataloged under the CAS number 1051383-58-4 and is recognized in various chemical databases including PubChem and Ambeed. It falls under the category of nitrogen-containing heterocycles, which are compounds featuring nitrogen atoms within their ring structures. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility of the compound in aqueous solutions.
The synthesis of 3,9-Diazaspiro[5.5]undecan-2-one, 3-ethyl-, hydrochloride can be achieved through several methods, commonly involving multi-step organic reactions. A typical synthetic route may include:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 3,9-Diazaspiro[5.5]undecan-2-one, 3-ethyl-, hydrochloride features a spirocyclic arrangement with two nitrogen atoms incorporated into its framework. The compound's structural representation indicates:
Data regarding its structure can be obtained from NMR (Nuclear Magnetic Resonance) spectroscopy and other analytical techniques such as HPLC (High-Performance Liquid Chromatography) to verify purity and structural integrity.
The compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may have enhanced biological activity.
The mechanism of action for 3,9-Diazaspiro[5.5]undecan-2-one, 3-ethyl-, hydrochloride is not fully elucidated but is hypothesized based on its structural characteristics:
Experimental studies are necessary to confirm these mechanisms through pharmacological assays.
The physical properties of 3,9-Diazaspiro[5.5]undecan-2-one, 3-ethyl-, hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or light.
This compound has potential applications in various scientific fields:
The 3,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in contemporary medicinal chemistry, characterized by its spirocyclic architecture that imposes significant three-dimensional rigidity. This core structure consists of two piperidine rings connected through a shared spiro carbon atom, creating a unique bicyclic conformation that enhances receptor binding selectivity and metabolic stability compared to linear or monocyclic analogs. The specific derivative 3,9-Diazaspiro[5.5]undecan-2-one,3-ethyl-,hydrochloride incorporates an ethyl substituent at the 3-position and exists as a hydrochloride salt, optimizing its physicochemical properties for pharmacological applications. This molecular framework has demonstrated exceptional versatility across multiple therapeutic domains, particularly in central nervous system (CNS) targeting and analgesic development, as evidenced by its prominence in recent preclinical and clinical investigations [6] [9].
The spirocyclic constraint in 3,9-diazaspiro[5.5]undecane derivatives imposes pronounced conformational restrictions that profoundly influence molecular recognition and receptor engagement. This rigidity:
Table 1: Physicochemical Advantages of Spirocyclic vs. Monocyclic Analogues
Structural Feature | Monocyclic Systems | Spirocyclic Systems | Pharmacological Impact |
---|---|---|---|
Conformational Freedom | High (>6 rotatable bonds) | Restricted (≤3 rotatable bonds) | Enhanced target specificity |
Polar Surface Area (Ų) | ~50-70 | ~40-60 | Improved membrane permeability |
cLogP | 2.0-3.5 | 2.5-4.0 | Optimized BBB penetration |
Synthetic Diversification Points | 2-3 | 4-6 | Broader SAR exploration |
The 3-ethyl substitution specifically introduces a moderate lipophilic character without excessive steric bulk, striking an optimal balance between receptor affinity and pharmacokinetic properties. This alkyl chain extends into hydrophobic binding pockets in target proteins, as evidenced in crystallographic studies of similar diazaspiro compounds bound to GABAA receptors, where ethyl groups occupy a small cleft lined with valine and leucine residues [6]. The hydrochloride salt formation further enhances aqueous solubility and dissolution kinetics, crucial for oral bioavailability in CNS-targeted therapeutics. Synthetic routes to these derivatives typically involve multi-step sequences starting from cyclohexanone precursors, incorporating the ethyl group via reductive amination or nucleophilic substitution before final spirocyclization and salt formation [8] .
Derivatives of the 3,9-diazaspiro[5.5]undecan-2-one scaffold exhibit multifunctional pharmacology across diverse receptor systems, positioning them as valuable candidates for addressing complex disease mechanisms:
GABAA Receptor Modulation: The unsubstituted parent compound (C9H16N2O, CAS 867006-20-0) and its analogs demonstrate potent antagonism at extrasynaptic α4βδ GABAA receptor subtypes. The m-methylphenyl analog (Ki = 180 nM) exhibits exceptional selectivity for α4βδ over α1- and α2-containing subtypes (>50-fold selectivity). This specificity enables immunomodulatory effects by rescuing T-cell proliferation inhibition without causing sedation, suggesting therapeutic potential for autoimmune disorders [6].
Opioid Receptor Innovations: Bifunctional ligands incorporating the diazaspiro scaffold show promise in next-generation analgesia. WLB-73502, a structurally advanced derivative, functions as a dual sigma-1 (S1R) antagonist and partial mu-opioid receptor (MOR) agonist with biased signaling properties (G-protein activation without β-arrestin-2 recruitment). This mechanism provides full antinociceptive efficacy against neuropathic pain with superior safety profiles, eliminating respiratory depression, gastrointestinal motility inhibition, and emetic effects associated with classical opioids [9]. This aligns with the broader trend of developing bivalent analgesics that combine MOR activation with secondary targets (κ/δ opioid receptors, NOP receptors, σ receptors, or cannabinoid receptors) to improve therapeutic indices [3].
Dopamine Receptor Selectivity: Structure-activity relationship (SAR) studies demonstrate that 3,9-diazaspiro[5.5]undecane derivatives achieve exceptional selectivity for D3 over D2 receptors (D2R/D3R ratios >900). This selectivity stems from strategic substitution patterns that leverage the secondary binding pocket of D3R, with optimized compounds showing negligible off-target activity at serotoninergic and adrenergic GPCRs. Such selectivity is crucial for developing treatments for substance abuse disorders and schizophrenia without extrapyramidal side effects [7].
Table 2: Therapeutic Applications of Diazaspiro[5.5]undecan-2-one Derivatives
Therapeutic Area | Molecular Target | Lead Compound Example | Biological Activity | Reference |
---|---|---|---|---|
Immunomodulation | GABAA α4βδ receptor | m-Methylphenyl analog | Competitive antagonist (Ki = 180 nM); Rescues T-cell proliferation | [6] |
Neuropathic Pain | MOR/S1R | WLB-73502 | Biased partial MOR agonist/S1R antagonist; Superior efficacy to morphine | [9] |
CNS Disorders | Dopamine D3 receptor | Compound 1 (D3R Ki = 12.0 nM) | High D3 selectivity (D2R/D3R = 905) | [7] |
RNA Epigenetics | METTL3 enzyme | Trifluoroacetate salt | Potent METTL3 inhibition; Modulates RNA methylation | [8] |
The 3-ethyl substitution in the specified hydrochloride derivative potentially enhances receptor residence time and tissue distribution compared to unsubstituted or methyl-substituted analogs. Ethyl-bearing compounds typically exhibit 2-3 fold increased volume of distribution in pharmacokinetic studies of related spirocyclic compounds, suggesting improved tissue penetration. Furthermore, the electron-donating nature of the ethyl group may influence the carbonyl's electronic properties at C2, potentially affecting hydrogen-bonding interactions with targets like the METTL3 methyltransferase, where similar compounds show inhibitory activity in oncology applications [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7